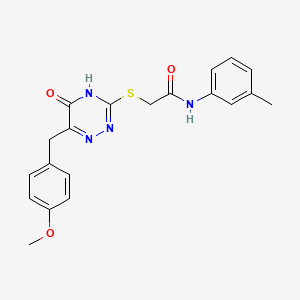

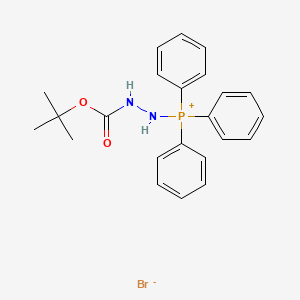

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide” is a complex organic compound. The “T-Butyloxycarbonyl” part, often abbreviated as Boc, is a protecting group used in organic synthesis . It’s commonly used to protect amines in organic synthesis .

Synthesis Analysis

The synthesis of compounds involving the Boc group typically involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Molecular Structure Analysis

The molecular structure of such compounds can be complex and would likely require advanced techniques like NMR for detailed analysis . The Boc group itself is known to be used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would likely depend on the specific structure of the compound. For example, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is involved in chemical synthesis processes, such as the transformation of N′-benzoyl-N-arylhydrazines into corresponding hydrazonyl halides. This transformation is facilitated by the triphenylphosphine – carbon tetrahalide system, demonstrating the compound's utility in organic synthesis and halogenation reactions (Wolkoff, 1975).

Analytical Chemistry

In analytical chemistry, the compound plays a role in titrimetric methods for the precise determination of organic compounds. Bromine chloride, for example, is used in a hydrochloric acid medium as a standard reagent for the rapid determination of organic compounds, showcasing the broader utility of related compounds in analytical procedures (Verma et al., 1978).

Organic and Medicinal Chemistry

The compound is also relevant in the synthesis of 1-aryl-1H-indazoles through palladium-catalyzed cyclization of related N-aryl-N′-(o-bromobenzyl)hydrazines. This method offers a pathway to synthesize indazole derivatives, which are significant in the development of pharmaceuticals and agrochemicals (Song & Yee, 2001).

Environmental Science and Waste Management

The degradation behavior of related compounds like tetraphenylphosphonium bromide under different conditions is essential for understanding their environmental impact, especially when used in waste treatment processes. Studies on degradation can inform the safe use of such compounds in technological applications, ensuring they do not adversely affect post-closure performance of waste repositories (Aldridge et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets through a process known as tert-butyloxycarbonylation . This process involves the addition of the tert-butyloxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the protection of amines . The Boc group serves as a protective barrier for the amines during organic synthesis . This allows for selective reactions to occur without the amines being affected .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for other reactions to take place without affecting the amines . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is influenced by several environmental factors. The compound is typically used in aqueous conditions with a base such as sodium hydroxide . The temperature and pH of the reaction environment can affect the efficiency of the Boc group addition . Furthermore, the presence of other reactants or compounds can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

The future directions for research involving such compounds could include further exploration of their use in organic synthesis, particularly in the synthesis of peptides and other complex organic compounds . Additionally, the development of safer and more efficient methods for the addition and removal of the Boc group could be a valuable area of research .

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2O2P.BrH/c1-23(2,3)27-22(26)24-25-28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,25H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNYAIWJKGULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrN2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2827554.png)